(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
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Overview
Description
The compound with PubChem (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate is known as folic acid dihydrate. It is a B-complex vitamin, specifically Vitamin B9, which is essential for the body to produce red blood cells. Folic acid dihydrate is used in various applications, including gene therapy, due to its ability to form non-covalent complexes with polyethylenimine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Folic acid dihydrate can be synthesized through a multi-step process involving the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine. The reaction typically requires acidic conditions and a suitable solvent such as water or ethanol. The final product is then crystallized to obtain folic acid dihydrate .
Industrial Production Methods
Industrial production of folic acid dihydrate involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Folic acid dihydrate undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid.
Reduction: It can be reduced to form dihydrofolic acid using reducing agents like sodium borohydride.
Substitution: Folic acid can undergo substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Dihydrofolic acid, tetrahydrofolic acid.
Reduction: Dihydrofolic acid.
Substitution: Various substituted pteridine derivatives.
Scientific Research Applications
Folic acid dihydrate has numerous scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Essential for DNA synthesis and repair, making it crucial for cell division and growth.
Medicine: Used in the treatment of folic acid deficiency, anemia, and as a supplement during pregnancy to prevent neural tube defects.
Industry: Used in the fortification of food products and as a dietary supplement.
Mechanism of Action
Folic acid dihydrate exerts its effects by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It acts as a coenzyme in the transfer of one-carbon units in various metabolic reactions. The molecular targets include enzymes such as dihydrofolate reductase, which is involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of purines and thymidylate .
Comparison with Similar Compounds
Similar Compounds
- Dihydrofolic acid
- Tetrahydrofolic acid
- Methotrexate (a folic acid antagonist used in chemotherapy)
Uniqueness
Folic acid dihydrate is unique due to its stability and solubility in water, making it suitable for various pharmaceutical and industrial applications. Unlike its reduced forms (dihydrofolic acid and tetrahydrofolic acid), folic acid is more stable and easier to handle in industrial processes .
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNNYOEHBJUQP-LTCKWSDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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